molecular formula C12H14O4 B13697158 Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate

Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate

Cat. No.: B13697158
M. Wt: 222.24 g/mol
InChI Key: MLJLPEYQCZJLAL-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyphenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(4-ethoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(4-ethoxyphenyl)-2-oxopropanoic acid.

    Reduction: Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The ethoxyphenyl group may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methoxyphenyl)-2-oxopropanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 3-(4-ethoxyphenyl)-2-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a keto group.

Uniqueness

Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate is unique due to the presence of both an ethoxyphenyl group and a keto group, which confer specific chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-(4-ethoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2/h4-7H,3,8H2,1-2H3

InChI Key

MLJLPEYQCZJLAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)C(=O)OC

Origin of Product

United States

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